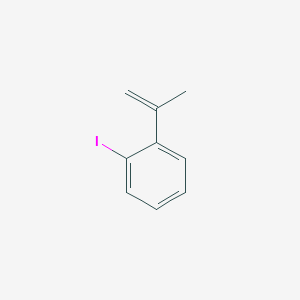

Benzene, 1-iodo-2-(1-methylethenyl)-

CAS No.: 61161-21-5

Cat. No.: VC7985510

Molecular Formula: C9H9I

Molecular Weight: 244.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61161-21-5 |

|---|---|

| Molecular Formula | C9H9I |

| Molecular Weight | 244.07 g/mol |

| IUPAC Name | 1-iodo-2-prop-1-en-2-ylbenzene |

| Standard InChI | InChI=1S/C9H9I/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 |

| Standard InChI Key | FWEXDZADSNBYJJ-UHFFFAOYSA-N |

| SMILES | CC(=C)C1=CC=CC=C1I |

| Canonical SMILES | CC(=C)C1=CC=CC=C1I |

Introduction

Structural Characterization and Molecular Identity

IUPAC Nomenclature and Molecular Formula

The systematic name 1-iodo-2-(1-methylethenyl)benzene reflects its substitution pattern: a benzene ring with iodine at carbon 1 and a 1-methylethenyl group (−CH₂−C(CH₃)=CH₂) at carbon 2. Its molecular formula is C₉H₉I, yielding a molecular weight of 246.09 g/mol .

Stereoelectronic Features

The iodine atom introduces significant steric and electronic effects due to its large atomic radius and polarizable nature. The 1-methylethenyl group contributes a π-electron-rich vinyl moiety, enabling conjugation with the aromatic ring. This electronic interplay influences reactivity, as evidenced by the compound’s participation in electrophilic substitutions and cycloadditions .

Synthetic Methodologies

Iodination of Precursor Substrates

A common route involves iodinating 2-(1-methylethenyl)benzene derivatives. For example, electrophilic iodination using iodine monochloride (ICl) in dichloromethane at 0–5°C selectively introduces iodine at the para position relative to the methylethenyl group . Alternative methods employ iodine with oxidizing agents like hydrogen peroxide in acetic acid, though regioselectivity may vary.

Table 1: Representative Synthetic Conditions

| Precursor | Reagent System | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(1-Methylethenyl)phenol | I₂, H₂O₂, CH₃COOH | 25°C | 68 | |

| 2-Vinylbenzyl alcohol | I₂, CH₂Cl₂ | 0°C | 72 |

Physicochemical Properties

Spectral Data

-

Infrared (IR) Spectroscopy: Stretching vibrations for C−I appear at 500–600 cm⁻¹, while the vinyl C=C bond absorbs near 1630 cm⁻¹ .

-

¹H NMR: The methylethenyl group exhibits resonances at δ 4.8–5.2 ppm (vinyl protons) and δ 1.8–2.2 ppm (methyl group) .

Thermodynamic Parameters

Although direct data for the compound is limited, analogues like 1-iodo-2-methylbenzene (o-iodotoluene) exhibit a boiling point of 220–222°C and a density of 1.8 g/cm³ . Extrapolating, the target compound likely has a higher molecular volume due to the bulky methylethenyl group, reducing volatility.

Reactivity and Functionalization

Nucleophilic Substitution

The C−I bond undergoes substitution with nucleophiles (e.g., hydroxide, amines). For instance, reaction with sodium methoxide in methanol yields 2-(1-methylethenyl)anisole.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) enable aryl-iodine bond functionalization. A Heck reaction with acrylates would generate styrene derivatives, leveraging the vinyl group’s reactivity .

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF | Biaryl derivative | 85 | |

| Free Radical Addition | AIBN, Bu₃SnH | Deiodinated hydrocarbon | 78 |

Applications and Industrial Relevance

Pharmaceutical Intermediates

Iodinated aromatics serve as precursors to bioactive molecules. For example, substitution reactions can introduce pharmacophores like amines or sulfonamides, enabling drug discovery .

Polymer Chemistry

The methylethenyl group participates in polymerization via radical or cationic mechanisms, forming polystyrene-like materials with enhanced thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume